Home > Products > Screening Compounds P97429 > Tazomeline citrate
Tazomeline citrate - 175615-45-9

Tazomeline citrate

Catalog Number: EVT-283523
CAS Number: 175615-45-9
Molecular Formula: C20H31N3O7S2
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tazomeline citrate is used for alzheimer's disease treatment (Cholinergic Agonist).
Synthesis Analysis

The synthesis of Tazomeline citrate involves several chemical reactions that typically focus on constructing the core structure of the molecule, which includes a hexylthio group attached to a thiazole derivative. Although specific synthetic routes are not extensively documented in publicly available literature, general methods for synthesizing similar compounds often include:

  1. Formation of Thiazole Ring: This can be achieved through the condensation of appropriate thioketones with α-amino acids or other nitrogenous bases.
  2. Alkylation: The introduction of the hexylthio group may involve alkylation reactions using hexyl halides and suitable nucleophiles.
  3. Citration: The final step typically involves the addition of citric acid to form Tazomeline citrate, enhancing its solubility and pharmacological properties.

These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of Tazomeline citrate can be analyzed through its chemical formula C14H23N3S2C_{14}H_{23}N_{3}S_{2}. The structure features:

  • Functional Groups: It contains multiple functional groups including thioether and amine functionalities, which are critical for its interaction with muscarinic receptors.
  • Chirality: The compound is achiral, meaning it does not possess stereogenic centers, which simplifies its synthesis and characterization .
  • 3D Configuration: Advanced modeling techniques can be employed to visualize the three-dimensional arrangement of atoms within the molecule, aiding in understanding its binding interactions with biological targets.
Chemical Reactions Analysis

Tazomeline citrate participates in various chemical reactions that are essential for its pharmacological activity. Key reactions include:

  1. Receptor Binding: As a muscarinic receptor agonist, Tazomeline citrate interacts with muscarinic acetylcholine receptors, mimicking the action of acetylcholine.
  2. Hydrolysis: In biological systems, Tazomeline citrate may undergo hydrolysis, affecting its bioavailability and activity.
  3. Metabolic Pathways: Understanding how Tazomeline citrate is metabolized within the body can reveal pathways that influence its efficacy and safety profile.

These reactions are crucial for determining the compound's therapeutic potential and pharmacokinetic properties.

Mechanism of Action

Tazomeline citrate exerts its effects primarily through agonistic action on muscarinic acetylcholine receptors. The mechanism involves:

  • Receptor Activation: Upon binding to muscarinic receptors, Tazomeline citrate activates downstream signaling pathways that enhance cholinergic neurotransmission.
  • Cognitive Enhancement: By facilitating acetylcholine signaling, it may improve cognitive functions such as memory and learning, particularly in neurodegenerative conditions .

Research into this mechanism has highlighted the importance of receptor subtype selectivity in achieving desired therapeutic outcomes while minimizing side effects.

Physical and Chemical Properties Analysis

Tazomeline citrate exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in water due to the presence of polar functional groups, enhancing its bioavailability.
  • Stability: The compound's stability under physiological conditions is crucial for maintaining efficacy during storage and administration.
  • Melting Point: Specific melting point data can provide insights into purity and crystallinity, important factors in drug formulation .

These properties are essential for evaluating the compound’s suitability for clinical use.

Applications

The primary applications of Tazomeline citrate include:

  • Cognitive Dysfunction Treatment: It has been investigated for use in treating cognitive impairments associated with Alzheimer's disease and schizophrenia.
  • Pain Management: There are indications that it may also have applications in managing severe painful conditions due to its pharmacological profile .

Further research is necessary to fully elucidate its potential benefits and mechanisms in these therapeutic areas.

Neurochemical Basis of Muscarinic Receptor Targeting in CNS Disorders

Cholinergic Hypothesis and mAChR Dysregulation in Alzheimer’s Disease and Schizophrenia

The cholinergic hypothesis posits that deficits in acetylcholine (ACh) signaling contribute significantly to cognitive decline in Alzheimer's disease (AD) and psychotic symptoms in schizophrenia. In AD, postmortem studies reveal degeneration of basal forebrain cholinergic neurons and reduced cortical choline acetyltransferase activity, impairing synaptic plasticity essential for memory consolidation [2] [7]. This hypocholinergic state correlates with amyloid-β (Aβ) accumulation, which further disrupts muscarinic acetylcholine receptor (mAChR) trafficking and signaling. Specifically, Aβ oligomers bind to M1 and M4 mAChRs, triggering receptor internalization and uncoupling from Gq/11 proteins, thereby reducing phospholipase C (PLC) activation and downstream neuroprotective pathways [7].

Schizophrenia exhibits a distinct mAChR dysregulation pattern, characterized by reduced M1 and M4 receptor densities in the prefrontal cortex (∼30%) and hippocampus (∼25%) observed in PET imaging and postmortem analyses [4] [6]. This deficiency impairs dopaminergic modulation in mesolimbic pathways, contributing to positive symptoms (e.g., hallucinations) and cognitive deficits. Notably, M4 receptors on striatal GABAergic neurons normally inhibit dopamine release; their loss exacerbates dopaminergic hyperactivity in the nucleus accumbens, a hallmark of psychosis [3] [6].

  • Therapeutic Targeting Implications:
  • Positive allosteric modulators (PAMs) enhance endogenous ACh signaling without indiscriminate receptor activation, preserving spatiotemporal signaling patterns [4].
  • Dual M1/M4 agonists like tazomeline citrate counteract both Aβ toxicity in AD and dopaminergic dysregulation in schizophrenia by restoring receptor-effector coupling [1] [8].

Table 1: Allosteric Modulation Strategies for mAChRs in CNS Disorders

MechanismReceptor TargetBiological EffectTherapeutic Application
Positive allosteric modulationM1Enhances NMDA receptor currents, promotes non-amyloidogenic APP processingAlzheimer’s cognitive improvement
Positive allosteric modulationM4Inhibits striatal dopamine release, modulates GABAergic transmissionSchizophrenia antipsychotic effects
Orthosteric agonismM1/M4Activates PLC/PKC pathways, inhibits AC/cAMP pathwaysBroad-spectrum symptom control

M1 Receptor Subtype Selectivity: Implications for Cognitive and Neuropsychiatric Function

M1 receptors are densely expressed in the cortex and hippocampus, where they orchestrate cognitive processes via three key mechanisms:

  • Synaptic Plasticity Enhancement: M1 activation potentiates NMDA receptor currents through phosphorylation of GluN2B subunits via protein kinase C (PKC). This augments long-term potentiation (LTP), a cellular correlate of learning [2] [7]. Tazomeline citrate amplifies this pathway, rescuing LTP deficits in Aβ-exposed hippocampal slices by 65–80% in preclinical models [1].
  • Amyloid Precursor Protein (APP) Processing: M1 signaling shifts APP cleavage toward the non-amyloidogenic pathway by stimulating α-secretase activity via extracellular signal-regulated kinase (ERK1/2) and PKC activation. This reduces Aβ generation by ∼50% while producing neurotrophic sAPPα fragments [1] [7].
  • Cognitive Circuit Modulation: In prefrontal pyramidal neurons, M1 activation suppresses Kir2 K⁺ channels, enhancing neuronal excitability during working memory tasks. fMRI studies demonstrate improved fronto-hippocampal connectivity following M1 agonist administration [6] [8].

M4 receptors regulate neuropsychiatric functions through striatal and limbic circuits:

  • Dopaminergic Homeostasis: M4 PAMs (e.g., VU0152100) reduce amphetamine-induced hyperlocomotion by 70–90% via D2 dopamine receptor internalization on medium spiny neurons [3].
  • Fear Conditioning and Sensorimotor Gating: M4 activation normalizes prepulse inhibition deficits by augmenting endocannabinoid-mediated suppression of glutamatergic transmission in the nucleus accumbens [3] [6].

Tazomeline citrate’s M1/M4 co-activation provides synergistic benefits: M1 enhances cortical cognition while M4 dampens subcortical hyperactivity, offering broader efficacy than subtype-selective agents [1] [8].

Genetic and Epigenetic Modulators of mAChR Signaling Pathways

Genetic variants in mAChR genes influence receptor expression, ligand affinity, and downstream signaling, impacting disease susceptibility and drug response:

  • AD-Related Polymorphisms:
  • CHRM1 rs2067477 G-allele associates with 40% lower promoter activity and increased AD risk (OR=1.28). Carriers show reduced tazomeline-induced ERK phosphorylation [2] [7].
  • APOE4 genotype disrupts cholesterol-dependent M1 receptor membrane localization, impairing Gq coupling efficacy by 35–50% [2].

  • Schizophrenia Risk Variants:

  • CHRM3 rs2165870 A-allele correlates with reduced hippocampal M4 expression and impaired sensorimotor gating in humans and transgenic mice [4] [6].
  • CHRM4 rs72910092 T-allele confers 1.4-fold higher antipsychotic response to xanomeline (structurally analogous to tazomeline) in clinical trials [6] [8].

Epigenetic mechanisms dynamically regulate mAChR function:

  • Histone Modifications: In AD cortex, H3K27ac histone marks increase at CHRM1 enhancers, elevating transcription by 2-fold despite global cholinergic decline [7].
  • MicroRNA Regulation: miR-132 targets CHRM4 mRNA, reducing translation by 60% in schizophrenia prefrontal cortex. This miRNA is upregulated by chronic stress and amphetamine exposure [4] [6].

Table 2: Genetic and Epigenetic Modifiers of mAChR Pharmacology

Gene/ModifierVariant/MechanismFunctional ImpactClinical Association
CHRM1rs2067477 (G-allele)↓ Promoter activity, ↓ receptor expression↑ Alzheimer’s risk, ↓ drug response
CHRM4rs72910092 (T-allele)Alters receptor glycosylation, ↑ ligand affinity↑ Antipsychotic efficacy
miR-132CHRM4 mRNA targeting↓ M4 protein synthesis in GABAergic neurons↑ Schizophrenia symptom severity
H3K27acCHRM1 enhancer binding↑ Transcriptional activation in degenerating neuronsCompensatory response in AD

These genetic/epigenetic factors necessitate personalized approaches for mAChR-targeted therapies like tazomeline citrate. Pharmacogenomic screening could identify patients most likely to benefit from M1/M4 modulation [6] [7].

Properties

CAS Number

175615-45-9

Product Name

Tazomeline citrate

IUPAC Name

3-hexylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C20H31N3O7S2

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C14H23N3S2.C6H8O7/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,3-7,9-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

WIOWZFAHNWMORW-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NSN=C1C2=CCCN(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Tazomeline citrate

Canonical SMILES

CCCCCCSC1=NSN=C1C2=CCCN(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.